Gymnochrome A

Description

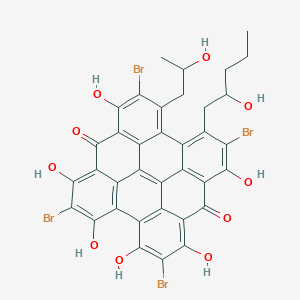

Structure

3D Structure

Properties

CAS No. |

137363-67-8 |

|---|---|

Molecular Formula |

C36H24Br4O10 |

Molecular Weight |

936.2 g/mol |

IUPAC Name |

6,12,17,23-tetrabromo-5,7,11,18,22,24-hexahydroxy-13-(2-hydroxypentyl)-16-(2-hydroxypropyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1,3,5,7,10(28),11,13,15,17,19(27),21,23,25-tridecaene-9,20-dione |

InChI |

InChI=1S/C36H24Br4O10/c1-3-4-8(42)6-10-12-11-9(5-7(2)41)25(37)33(47)21-13(11)15-16-14(12)22(34(48)26(10)38)30(44)24-18(16)20(32(46)28(40)36(24)50)19-17(15)23(29(21)43)35(49)27(39)31(19)45/h7-8,41-42,45-50H,3-6H2,1-2H3 |

InChI Key |

YIXZDYWHVVJQDB-UHFFFAOYSA-N |

SMILES |

CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O |

Canonical SMILES |

CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O |

Synonyms |

gymnochrome A |

Origin of Product |

United States |

Discovery and Isolation Methodologies for Gymnochrome a

Primary Biological Sources of Gymnochrome A and Related Gymnochromes

Gymnochrome A and its analogues are natural products synthesized by a specific class of marine invertebrates, the crinoids, often referred to as sea lilies.

The primary producers of Gymnochrome A are stalked crinoids inhabiting the deep sea. Initial discovery of the gymnochrome class of pigments, including Gymnochrome A, was from the deep-water stalked crinoid Gymnocrinus richeri ird.fr. This species, now also referred to as Neogymnocrinus richeri, represents a living relic, belonging to a family, the Sclerocrinidae, that first appeared in the Jurassic period wikipedia.org.

Subsequent research has also identified Hypalocrinus naresianus as a source of this compound. Studies of specimens collected from the deep sea of Japan have confirmed the presence of Gymnochrome A, alongside other new and known gymnochrome derivatives goettingen-research-online.demdpi.com. These findings underscore the role of these specific deep-sea crinoids as key biosynthetic producers of this unique class of marine natural products.

Table 1: Primary Biological Sources of Gymnochrome A

| Species Name | Common Name | Family | Confirmed Location of Collection |

|---|---|---|---|

| Gymnocrinus richeri (syn. Neogymnocrinus richeri) | Sea Lily | Sclerocrinidae | Off New Caledonia |

The known distribution of the crinoids that produce Gymnochrome A is tied to deep-water environments in the Pacific Ocean. Gymnocrinus richeri was first discovered at a depth of 520 meters during an oceanographic expedition exploring the bathyal bottoms off New Caledonia in the Southwest Pacific ird.frwikipedia.orgmarinespecies.org.

Hypalocrinus naresianus has also been collected in the Western Pacific, specifically from the deep sea near Japan goettingen-research-online.deresearchgate.net. The distribution of these organisms is inherently limited to specific deep-sea habitats that meet their ecological requirements. Generally, modern stalked crinoids are restricted to depths greater than 100-200 meters researchgate.netsmartar-id.app.

The ecological niche of Gymnocrinus richeri and Hypalocrinus naresianus is the deep-sea floor, where they live as passive suspension feeders wikipedia.orgwikipedia.orgnespmarine.edu.au. They use their feather-like arms to form a filtration fan to capture plankton and detritus from the water currents researchgate.netwikipedia.org. These crinoids often anchor themselves to hard substrates or use root-like structures to secure their position in loose sediment nespmarine.edu.au.

The production of secondary metabolites like Gymnochrome A in marine organisms is believed to be influenced by a variety of environmental factors. While specific research into the environmental triggers for Gymnochrome A production is limited, general principles of secondary metabolism in marine invertebrates suggest that factors such as water temperature, pressure, light availability (though minimal in the deep sea), and nutrient levels could play a role maxapress.comnih.govjuniperpublishers.com. These compounds may serve defensive purposes, protecting the crinoid from predation or microbial fouling griffith.edu.au. The consistent presence of these complex quinone pigments across various crinoid orders, both modern and fossilized, suggests they hold a significant functional importance that has contributed to the evolutionary success of Crinoidea nih.gov.

Advanced Isolation and Purification Techniques for Gymnochrome A Analogues

Extracting and purifying specific compounds from marine organisms is a complex task that requires multi-step procedures to separate the target molecule from a myriad of other metabolites.

Bioactivity-guided fractionation is a pivotal strategy in natural product discovery, where the separation process is directed by the biological activity of the resulting fractions mdpi.com. This approach ensures that researchers can efficiently home in on the most potent or interesting compounds within a complex extract. In the context of marine natural products, where samples are often limited and contain high salt concentrations, this method is particularly valuable nih.govnih.govufl.edu.

The process begins with a crude extract from the organism, which is then separated into simpler fractions using chromatographic techniques. Each fraction is tested for a specific biological activity (e.g., antimicrobial, cytotoxic). The most active fractions are then selected for further rounds of separation and purification, progressively enriching the concentration of the bioactive compound until it can be isolated in its pure form mdpi.com. This targeted approach is more efficient than untargeted isolation and was instrumental in the discovery of various bioactive gymnochromes from crinoids.

The initial step in isolating Gymnochrome A and other natural products is the creation of a crude extract from the source organism. Sequential or successive solvent extraction is a common and effective method for this purpose mdpi.com. This technique involves extracting the biological material with a series of solvents of increasing polarity.

A typical sequence might start with a non-polar solvent like hexane, followed by solvents of intermediate polarity such as ethyl acetate (B1210297) or acetone, and finally a highly polar solvent like ethanol (B145695), methanol (B129727), or water mdpi.com. This step-wise process allows for the separation of compounds based on their solubility, yielding different crude fractions enriched with molecules of varying polarities mdpi.comresearchgate.net. This initial separation simplifies the subsequent purification steps and provides a more comprehensive profile of the metabolites present in the organism mdpi.com. For instance, the pigments from Gymnocrinus richeri were initially extracted to yield fractions containing the various gymnochrome compounds ird.fr.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Gymnochrome A |

| Gymnochrome D |

Chromatographic Separation Methodologies for Gymnochrome A

The isolation of Gymnochrome A and its analogs from their natural sources, primarily marine crinoids, is a multi-step process that relies on a combination of chromatographic techniques to separate these complex phenanthroperylenequinone pigments from a crude extract. The methodologies are designed to handle the initial bulk separation and the final purification, yielding the compound of interest with high purity. The process typically begins with extraction from the source organism using solvents like methanol or a mixture of ethanol and ethyl acetate. nih.govird.fr This initial extract is a complex mixture containing numerous compounds, which necessitates subsequent chromatographic fractionation.

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) serves as an efficient initial step for the crude fractionation of the extract containing Gymnochrome A. juniperpublishers.comslideshare.net This technique is an advancement over traditional column chromatography, utilizing a vacuum to accelerate the flow of the mobile phase through the stationary phase, which is often packed into a sintered glass Büchner funnel. slideshare.netsemanticscholar.org This results in faster and more efficient separations compared to gravity-fed columns. juniperpublishers.com

In the context of isolating gymnochromes, a reversed-phase C18 stationary phase is commonly employed for the initial VLC fractionation. nih.gov The crude extract is first absorbed onto a small amount of the C18 stationary phase and then applied to the column. nih.gov A stepwise gradient elution is then performed, starting with a highly polar solvent and progressively increasing the proportion of a less polar organic solvent. For instance, a typical elution series might begin with 100% water, followed by increasing concentrations of methanol or acetonitrile (B52724). nih.gov

The primary advantages of using VLC in the initial stages are its capacity to handle large amounts of crude extract and its effectiveness in separating compounds into distinct fractions based on polarity. juniperpublishers.comresearchgate.net This preliminary separation significantly simplifies the subsequent purification steps by reducing the complexity of the mixture to be subjected to high-resolution techniques like HPLC. juniperpublishers.com

Table 1: Typical VLC Gradient Elution for Gymnochrome Isolation

| Fraction | Solvent System (v/v) | Target Compounds |

|---|---|---|

| 1 | 100% Water | Highly polar impurities |

| 2 | 50% Methanol / 50% Water | Sulfated gymnochromes |

| 3 | 100% Methanol | Less polar compounds |

| 4 | 50% Ethyl Acetate / 50% Methanol | Gymnochrome A and other sulfur-free pigments |

This table is a representative example based on common practices for separating polar and non-polar compounds from marine natural product extracts.

Semi-Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC) with C18 Stationary Phases

Following the initial fractionation by VLC, the fractions containing Gymnochrome A are subjected to further purification using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC). nih.gov This high-resolution technique is essential for isolating the target compound from closely related analogs and other impurities. bujnochem.com

The stationary phase of choice is typically C18 (octadecylsilyl) silica (B1680970) gel, which separates compounds based on their hydrophobicity. sorbtech.com C18 phases are versatile and effective for separating nonpolar to moderately polar compounds like the phenanthroperylenequinone core of Gymnochrome A. sorbtech.comglsciencesinc.com Semi-preparative columns have a larger internal diameter and particle size compared to analytical columns, allowing for the purification of larger quantities of material (milligram to gram scale) in a single run. bujnochem.compeptide.com

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, frequently with a small amount of an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net A gradient elution program, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate the components of the VLC fraction. researchgate.net The separation of gymnochromes E and F, for example, utilized a C18 column with a water/acetonitrile gradient containing 0.05% TFA. nih.gov

Monitoring Techniques During Isolation (e.g., UV-Vis Spectroscopy)

Throughout the isolation process, it is crucial to monitor the presence and purity of Gymnochrome A in the various fractions. UV-Vis spectroscopy is a fundamental and readily available technique used for this purpose. mdpi.comnih.gov Phenanthroperylenequinones, the class of compounds to which Gymnochrome A belongs, possess a distinctive chromophore that results in a characteristic UV-Vis absorption spectrum with multiple maxima in the visible and ultraviolet regions. nih.govnih.gov

During chromatography, the eluent from the column can be passed through an online UV-Vis detector, which continuously records the absorbance at one or more specific wavelengths. This allows for the real-time visualization of the separation as a chromatogram, where each peak corresponds to a different compound. nih.gov For gymnochromes, monitoring is typically performed at wavelengths corresponding to their strong absorption maxima, which can be around 311, 372, 524, and 596 nm for related compounds like Gymnochrome E. nih.gov The characteristic violet or dark green color of the fractions also provides a simple visual cue for the presence of these pigments. ird.fr

Once fractions are collected, their full UV-Vis spectra can be measured to confirm the presence of the desired compound class and to assess purity. The spectrum of a pure gymnochrome is highly characteristic. For example, the related compound Gymnochrome H exhibits absorption maxima (λmax) in methanol at 220, 236, 258, 301, 331, 404, 496, 554, and 598 nm. nih.gov By comparing the spectra of collected fractions to those of known gymnochromes, researchers can identify the fractions containing Gymnochrome A and pool them for the final purification steps or characterization.

Table 2: Characteristic UV-Vis Absorption Maxima for a Related Gymnochrome Pigment

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| Gymnochrome H | Methanol | 220, 236, 258, 301, 331, 404, 496, 554, 598 nih.gov |

This table provides examples of the characteristic absorption spectra used to identify and monitor gymnochromes during isolation.

Optimization of Isolation Procedures for Enhanced Purity and Yield

The ultimate goal of any isolation procedure is to maximize the recovery (yield) and purity of the target compound. Optimizing the multi-step isolation of Gymnochrome A involves refining several parameters at each stage of the process. nih.govnih.gov

Key areas for optimization include:

Extraction Solvent: The choice of solvent for the initial extraction can be optimized to selectively extract gymnochromes while leaving behind unwanted material. Experimenting with different solvents or solvent combinations (e.g., methanol, acetone, ethanol/ethyl acetate mixtures) can significantly impact the efficiency of the initial extraction. nih.govird.fr

Chromatographic Conditions (VLC and HPLC): For both VLC and HPLC, the selection of the stationary phase, mobile phase composition, and gradient profile are critical variables. nih.gov In reverse-phase HPLC, modifying the organic solvent (acetonitrile vs. methanol), the gradient steepness, and the concentration of the acid modifier (e.g., TFA) can dramatically improve the resolution between Gymnochrome A and closely eluting impurities.

Fraction Collection: The strategy for collecting fractions from the chromatographic columns can be optimized. Instead of collecting fixed-volume fractions, fractions can be collected based on the peaks detected by the UV-Vis monitor. This "peak-cutting" approach ensures that the core of each peak is collected in a separate fraction, maximizing purity.

Loading Capacity: Overloading the chromatographic column can lead to poor separation and reduced purity. Determining the optimal sample load for both the VLC and semi-preparative HPLC columns is crucial for achieving high-purity isolation. bujnochem.com This often involves performing small-scale loading studies to find the balance between throughput and resolution. bujnochem.com

Iterative Purification: For particularly complex mixtures, it may be necessary to repeat a purification step or combine fractions of intermediate purity and re-chromatograph them under different conditions. For example, a fraction purified on a C18 column with a methanol/water gradient could be re-purified using an acetonitrile/water gradient, which may alter the elution order and improve separation from persistent impurities.

By systematically evaluating and refining these parameters, researchers can develop a robust and efficient isolation protocol that consistently delivers high-purity Gymnochrome A in the best possible yield for further structural elucidation and biological studies. nih.gov

Structural Elucidation and Stereochemical Characterization of Gymnochrome a

Comprehensive Spectroscopic Analysis for Structure Determination

The foundational structure of Gymnochrome A was pieced together using a suite of spectroscopic methods. High-Resolution Mass Spectrometry provided the elemental composition, which was then complemented by various Nuclear Magnetic Resonance techniques to map out the intricate connectivity of the molecule.

The initial step in the structural elucidation of Gymnochrome A involved determining its exact molecular formula. Fast Atom Bombardment Mass Spectrometry (FABMS), a technique prevalent at the time of its discovery, was employed. The negative-ion FABMS spectrum showed a complex multiplet of peaks, characteristic of a polybrominated compound, which established the molecular formula as C₃₆H₂₄Br₄O₁₀. scielo.br This formula corresponds to a monoisotopic mass of 931.8103 g/mol . epdf.pub The distinctive isotopic pattern observed in the mass spectrum unequivocally confirmed the presence of four bromine atoms within the structure. scielo.br

Following the establishment of the molecular formula, multidimensional NMR spectroscopy was utilized to assemble the atomic framework of Gymnochrome A. These experiments provided critical information about the carbon skeleton, the attached protons, and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provided the fundamental chemical shift data for every unique proton and carbon atom in Gymnochrome A. The analysis of the ¹³C NMR spectrum, aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, revealed 36 distinct carbon signals. These signals were consistent with a hexahydroxy-phenanthroperylenequinone core structure, indicated by six signals for carbons bearing hydroxyl groups (between approximately δ 160 and 172 ppm) and two signals for quinone carbonyls (around δ 184 and 186 ppm). scielo.br

The ¹H NMR spectrum showed signals corresponding to two distinct aliphatic side chains: a 2'-hydroxypropyl group and a 2'-hydroxypentyl group. scielo.br The detailed assignments for both the core aromatic structure and the aliphatic side chains were achieved through these 1D NMR experiments. It is noteworthy that the chemical shifts for the side-chain signals of Gymnochrome A were found to be virtually identical to those of the related compound, Gymnochrome B. scielo.br

Interactive Table 1: ¹H and ¹³C NMR Data for Gymnochrome A Side Chains (Note: Data extracted from the spectrum of the closely related Gymnochrome B, as reported for Gymnochrome A) scielo.br

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 2'-Hydroxypropyl Chain | ||

| 1' | 2.95 (dd, 13.9, 3.2), 2.75 (dd, 13.9, 9.5) | 42.4 |

| 2' | 3.82 (m) | 68.3 |

| 3' | 1.07 (d, 6.2) | 24.3 |

| 2'-Hydroxypentyl Chain | ||

| 1'' | 3.00 (dd, 13.9, 3.2), 2.80 (dd, 13.9, 9.5) | 41.2 |

| 2'' | 3.65 (m) | 71.9 |

| 3'' | 1.45 (m) | 38.9 |

| 4'' | 1.35 (m) | 19.1 |

| 5'' | 0.88 (t, 7.1) | 14.1 |

While modern structural elucidations heavily rely on Heteronuclear Multiple-Bond Correlation (HMBC) to establish long-range (2-3 bond) correlations between protons and carbons, the initial characterization of Gymnochrome A in 1991 predated the routine use of this technique. acs.orgnih.gov The connectivity of the phenanthroperylenequinone core and the attachment points of the side chains were instead inferred from a combination of ¹H-¹H COSY (Correlation Spectroscopy), which shows proton-proton couplings through 2-3 bonds, and Nuclear Overhauser Effect (NOE) data, which reveals through-space proximities. scielo.brnih.gov These methods allowed for the unambiguous placement of the 2'-hydroxypropyl and 2'-hydroxypentyl side chains on the aromatic core.

Similar to HMBC, ROESY (Rotating-Frame Overhauser Effect Spectroscopy) was not employed in the original structural work. Instead, spatial proximities were determined using Nuclear Overhauser Effect (NOE) difference spectroscopy. scielo.br NOE experiments are crucial for determining stereochemistry, as they detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. In the case of Gymnochrome A and its relatives, NOE data was instrumental in determining the orientation of the alkyl side chains relative to the plane of the large aromatic ring system, a key factor in assigning the absolute configuration of the chiral centers. scielo.bracs.org For instance, the observation of a strong NOE between protons on the side chains and protons on the aromatic core helps to define the molecule's conformational preferences and relative stereochemistry.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy:

Absolute Configuration and Chirality of Gymnochrome A

Gymnochrome A possesses multiple sources of chirality. The sterically hindered rotation around the bond connecting the two halves of the phenanthroperylenequinone system results in axial chirality, while the secondary alcohol groups on the two side chains create chiral centers. scielo.br

The absolute configuration of the helical phenanthroperylenequinone core was determined to be (P), or right-handed, based on Circular Dichroism (CD) spectroscopy. The CD spectrum of Gymnochrome A was compared to that of other known perylenequinones, such as cercosporin, allowing for the assignment of its axial chirality. scielo.br

The absolute configurations of the two chiral centers at C-2' and C-2'' in the side chains were determined to be (2'S) and (2''S), respectively. This assignment was achieved through a combination of ¹H NMR analysis and the application of Horeau's method of kinetic resolution. scielo.br The ¹H NMR analysis relied on observing the shielding (upfield shift) of the methyl group protons on the side chains. This shielding occurs when the side chains are oriented in such a way that the methyl groups are held above the plane of the aromatic ring system, an effect that is dependent on the stereochemistry at the chiral centers. This NMR-based inference was subsequently confirmed by the results of Horeau's method, a classic chemical correlation technique used to determine the configuration of secondary alcohols. scielo.bracs.org

Determination of Axial Chirality (P-Helicity) in the Phenanthroperylenequinone Core

The core of Gymnochrome A is a large, aromatic phenanthroperylenequinone system. Due to steric hindrance between the substituents, this planar system is forced into a non-planar helical shape. This twisting of the aromatic core generates a form of chirality known as axial chirality. wikipedia.orgnih.gov This is distinct from the more common central chirality, which involves a stereogenic atom (like an asymmetric carbon). wikipedia.org In the case of Gymnochrome A and related phenanthroperylenequinones, the helical twist creates a chiral axis along the molecule.

The specific orientation of this helical twist is defined as either P (plus) for a right-handed helix or M (minus) for a left-handed helix. Through detailed spectroscopic analysis, the axial chirality of the phenanthroperylenequinone core in naturally occurring gymnochromes, including Gymnochrome A, has been determined to be (P). This P-helicity is a defining stereochemical feature of this class of marine pigments.

Electronic Circular Dichroism (ECD) Spectroscopy and DFT-Simulated Spectra for Chiral Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. Since enantiomers absorb left- and right-circularly polarized light differently, they produce mirror-image ECD spectra. This technique is particularly well-suited for molecules with inherent helicity, like Gymnochrome A, which exhibit strong ECD signals.

The absolute configuration of Gymnochrome A was established by comparing its experimental ECD spectrum with spectra simulated using quantum-mechanical calculations, specifically time-dependent density functional theory (TDDFT). nih.govnih.gov This computational approach involves calculating the theoretical ECD spectrum for a specific stereoisomer (e.g., the P-helical form). unipi.it By matching the calculated spectrum with the experimental one, the absolute configuration of the molecule can be unambiguously assigned. nih.govnih.gov For Gymnochrome A, the excellent agreement between the experimental ECD data and the spectrum calculated for the (P)-helical structure confirmed this stereochemical assignment.

Elucidation of Chiral Carbon Configurations in Side Chains (e.g., Murata's Method, J-Coupling Analysis)

In addition to the axial chirality of the core, Gymnochrome A possesses chiral centers within its acyclic side chains, giving rise to diastereomers. Determining the relative and absolute configurations of these stereocenters is essential for a complete structural description.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of spin-spin coupling constants (J-couplings), is a powerful tool for this purpose. nih.govresearchgate.net Methods such as the J-based configuration analysis, often referred to as Murata's method, are employed to determine the relative stereochemistry of adjacent chiral centers in flexible acyclic systems. This method relies on the principle that the magnitude of 2,3J(C,H) and 3J(H,H) coupling constants is dependent on the dihedral angle between the coupled nuclei, which in turn is dictated by the stereochemical arrangement. By analyzing a set of these coupling constants, the predominant conformation of the side chain can be deduced, allowing for the assignment of the relative configuration.

For a related compound, monosulfated gymnochrome A, which shares the same side chain structure, a detailed analysis of J-couplings and rotating-frame Overhauser effects (ROE) established a (2′S,2″R) configuration for its side chains. This detailed NMR analysis, combined with the determination of the core's helicity, provides a complete picture of the molecule's three-dimensional structure.

Implications of Helical Conformation on Molecular Recognition

The defined P-helical conformation of the phenanthroperylenequinone core has significant implications for how Gymnochrome A interacts with other molecules, a process known as molecular recognition. nih.gov The helical shape creates a unique three-dimensional topology, influencing the orientation of the side chains relative to the large aromatic system.

This spatial arrangement can be observed using ¹H NMR spectroscopy. Protons on a side chain that are oriented above the plane of the aromatic ring system will experience a shielding effect, causing their signals to appear at a higher field (lower ppm value) in the NMR spectrum. Conversely, protons directed away from the aromatic core will not be shielded.

Chemical Synthesis and Derivatization Strategies for Gymnochrome a Analogues

General Synthetic Approaches for Phenanthroperylenequinone Scaffolds

The synthesis of the extended, conjugated pentacyclic core of phenanthroperylenequinones is the principal challenge for this class of molecules. nih.gov Strategies predominantly rely on the construction of a highly functionalized biaryl (binaphthyl) intermediate, which then undergoes an oxidative cyclization to form the perylenequinone system.

Key synthetic strategies include:

Oxidative Biaryl Coupling: This is one of the most critical steps in forming the core structure. The coupling of two naphthalene-based monomer units creates the central biaryl bond. Early methods often resulted in racemic mixtures. nih.gov More advanced approaches utilize catalyst systems, such as copper-based catalysts, to achieve enantioselective coupling, which is crucial for controlling the helical stereochemistry (atropisomerism) of the final molecule. nih.govnih.gov This axial stereochemistry can then direct the formation of other stereocenters. acs.org

Multi-step Oxidative Cascade Reactions: In some approaches, the formation of the perylenequinone scaffold occurs through a cascade of reactions. For instance, starting from a naphthalenediol-based precursor, the coordination of metal ions like Fe(II) can trigger a series of events including deprotection, two successive oxidative aromatic C-C coupling reactions, and finally oxidation of the perylene (B46583) backbone to the quinone state. researchgate.net

Late-Stage Quinone Formation: A common tactic involves carrying the synthetic intermediate as a more stable precursor, such as a binaphthyl system, through multiple steps. The final, and often sensitive, perylenequinone core is then formed in the later stages of the synthesis. This approach helps to avoid potential degradation or unwanted side reactions of the complex quinone system during the synthetic sequence. nih.gov Key transformations to achieve this final oxidation include the use of reagents like manganese dioxide (MnO₂) or phenyliodosobistrifluoroacetate (PIFA) for hydroxylation followed by oxidation. nih.govnih.gov

These general approaches are summarized in the table below, highlighting the key transformation and its purpose.

| Synthetic Strategy | Key Transformation | Purpose in Scaffold Formation | Reference |

| Enantioselective Oxidative Biaryl Coupling | Catalytic C-C bond formation between two naphthalene (B1677914) units | Establishes the core biaryl linkage with control over axial chirality (atropisomerism). | nih.gov, nih.gov |

| Oxidative Cascade Reaction | Metal-ion assisted deprotection and sequential C-C couplings | Forms the complete pentacyclic system from a precursor ligand in a single multi-step process. | researchgate.net |

| Late-Stage Perylenequinone Formation | Oxidation of a stable biaryl precursor in the final steps | Avoids carrying the sensitive and reactive quinone moiety through a long synthetic route. | nih.gov |

Challenges and Future Directions in Gymnochrome A Total Synthesis and Analog Generation

Despite advances in synthetic methodology, the total synthesis of Gymnochrome A has not yet been reported. The process faces numerous challenges, many of which are common to the synthesis of complex marine natural products. mdpi.comresearchgate.netresearchgate.net

Key Challenges:

Structural Complexity: Gymnochrome A has a dense arrangement of functional groups, multiple stereocenters in its side chains, and axial chirality in its core. The simultaneous control of all these stereochemical elements is a major synthetic hurdle.

Low Natural Abundance: Marine natural products are often isolated in very small quantities from their source organisms, which live in environments that are difficult to access. researchgate.netnih.gov This makes it challenging to obtain enough material for full characterization and biological testing, placing a greater emphasis on the need for a viable synthetic route.

Reagent and Reaction Selectivity: With numerous similar functional groups (i.e., multiple phenolic hydroxyls), achieving chemo- and regioselectivity is extremely difficult. A reagent intended to react with one hydroxyl group may react with several others, leading to a mixture of products that is difficult to separate and characterize. researchgate.net

Atropisomeric Stability: The helical chirality of the perylenequinone core must be stable enough to be maintained throughout the synthesis and under biological conditions. The stability of this atropisomerism can be influenced by the nature of the substituents on the scaffold. nih.gov

Future Directions:

The future of Gymnochrome A synthesis and derivatization will likely focus on overcoming these challenges through the development of new technologies and methodologies.

Development of Novel Synthetic Methods: New, highly selective reactions are needed to functionalize the phenanthroperylenequinone core with precision. This includes methods for late-stage C-H functionalization, which would allow for the direct modification of the aromatic backbone without the need for pre-installed functional groups.

Flow Chemistry: Continuous-flow synthesis could offer advantages for sensitive reactions, such as photochemical acylations, by providing precise control over reaction time and temperature, potentially improving yields and minimizing side products. mdpi.com

Biocatalysis and Biosynthetic Insights: As the biosynthetic pathways for these molecules become better understood, it may be possible to use enzymes or engineered microorganisms to produce the core scaffold or perform selective modifications. nih.gov

Computational Chemistry: Advances in computational modeling will play an increasingly important role in predicting reaction outcomes and designing derivatives with desired properties, helping to guide and streamline synthetic efforts. illinois.edu

Successfully addressing these challenges will not only make Gymnochrome A and its analogues more accessible for study but will also advance the broader field of complex natural product synthesis.

Mechanisms of Action and Biological Research of Gymnochrome a

Epigenetic Modulatory Activities

Epigenetic modifications are crucial for the regulation of gene expression without altering the DNA sequence itself. These modifications include the acetylation and deacetylation of histone proteins, which play a fundamental role in chromatin structuring and accessibility for transcription.

Research has identified specific gymnochrome analogues as inhibitors of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. One notable example is Gymnochrome E, a phenanthroperylenequinone derivative isolated from the crinoid Holopus rangii. nih.govird.fr Bioactivity-guided fractionation led to the discovery that Gymnochrome E inhibits Histone Deacetylase-1 (HDAC-1) with a half-maximal inhibitory concentration (IC₅₀) of 3.3 µM. nih.govird.fr This inhibitory action suggests that Gymnochrome E can interfere with the deacetylation process, potentially leading to the hyperacetylation of histones.

Table 1: Inhibitory Activity of Gymnochrome E

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Gymnochrome E | Histone Deacetylase-1 (HDAC-1) | 3.3 |

| Gymnochrome E | NCI/ADR-Res (Multidrug-resistant ovarian cancer cell line) | 3.5 |

Data sourced from studies on metabolites from the crinoid Holopus rangii. nih.govird.fr

The inhibition of HDAC-1 by compounds like Gymnochrome E has direct implications for chromatin remodeling. Chromatin remodeling refers to the dynamic changes in chromatin architecture that allow transcription machinery to access genomic DNA. nih.gov By inhibiting HDAC-1, Gymnochrome E can prevent the removal of acetyl groups from histones. nih.govird.fr This maintenance of histone acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, thereby weakening their interaction with the negatively charged DNA backbone. mdpi.com The result is a more relaxed or "open" chromatin structure, which is more accessible to transcription factors and can lead to the activation of gene expression. mdpi.com Therefore, the HDAC-1 inhibitory activity of Gymnochrome E suggests a potentiation of chromatin remodeling, favoring a state of active transcription in cellular systems.

Apoptosis Pathway Interactions

Apoptosis, or programmed cell death, is a vital process for normal development and tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with members that can either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death.

Myeloid Cell Leukemia Sequence 1 (MCL-1) is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in various cancers, contributing to their survival and resistance to therapy. nih.gov MCL-1 exerts its survival function by binding to and sequestering pro-apoptotic proteins like Bak. ird.fr Research has shown that Gymnochrome F, another phenanthroperylenequinone isolated from Holopus rangii, acts as a moderate inhibitor of the MCL-1/Bak interaction. nih.govird.fr By interfering with the binding of MCL-1 to Bak, Gymnochrome F can disrupt the anti-apoptotic function of MCL-1. nih.govird.fr

Table 2: Biological Activity of Gymnochrome F

| Compound | Activity | Target | IC₅₀ (µM) |

|---|---|---|---|

| Gymnochrome F | Moderate Inhibition | MCL-1 binding to Bak | 3.3 |

Data from research on metabolites from the crinoid Holopus rangii. ird.fr

The inhibition of MCL-1 by Gymnochrome F provides a clear insight into a cellular target that can lead to the induction of apoptosis. By preventing MCL-1 from sequestering the pro-apoptotic protein Bak, Gymnochrome F allows Bak to become active. ird.fr Activated Bak can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a crucial step in the intrinsic pathway of apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. scispace.com The release of cytochrome c triggers the activation of caspases, a family of proteases that execute the final stages of apoptosis, leading to cell death. scispace.com Thus, the targeted inhibition of the MCL-1/Bak interaction by Gymnochrome F represents a direct mechanism for inducing apoptosis in cells that depend on MCL-1 for survival.

Antiviral Properties and Modalities

In addition to their effects on cellular processes like epigenetics and apoptosis, certain gymnochrome compounds have been investigated for their antiviral properties. Research has shown that these marine natural products can exhibit activity against various viruses.

Specifically, Gymnochrome D and isogymnochrome D, isolated from the crinoid Gymnocrinus richeri, have been identified as highly potent antiviral agents against the dengue virus. ird.fr Another analogue, Gymnochrome B, has also demonstrated activity against dengue viruses, as well as Herpes Simplex Virus-1 (HSV-1) and influenza virus, type A. nih.gov The antiviral and virucidal activities of these polycyclic quinones, including Gymnochrome B, were found to be enhanced by light, suggesting a photoactivated component to their mechanism. nih.gov The side chains present on the hypericin (B1674126) core of gymnochromes appear to be beneficial for this activity, potentially through a complementary mechanism that is independent of photoactivation. nih.gov

Table 3: Antiviral Activity of Gymnochrome Analogues

| Compound | Virus | Activity |

|---|---|---|

| Gymnochrome D | Dengue Virus | Highly Potent Antiviral Agent |

| Isogymnochrome D | Dengue Virus | Highly Potent Antiviral Agent |

| Gymnochrome B | Dengue Virus, HSV-1, Influenza A | Antiviral Agent |

Data sourced from in vitro studies on marine natural products. ird.frnih.gov

Investigation of Photoactivation Mechanisms in Antiviral Efficacy

While the precise mechanisms of the antiviral action of gymnochromes are still under investigation, the role of photoactivation is a key area of interest. The structurally related compound hypericin, a phenanthroperylenequinone like the gymnochromes, is known to exert its antiviral effects through the generation of reactive oxygen species (ROS), such as singlet oxygen, upon exposure to light. This process, known as photodynamic therapy, can lead to the damage of viral components and inhibit replication.

It is hypothesized that gymnochromes may share a similar photoactivated mechanism. Upon irradiation with light of appropriate wavelengths, these compounds could become excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, converting it into highly reactive singlet oxygen. This singlet oxygen can subsequently damage viral proteins and nucleic acids, thereby exerting an antiviral effect. Further research is required to definitively establish this photoactivation mechanism for the gymnochrome family and to determine the specific viral targets.

Cardiological Electrophysiology Investigations

Modulation of Potassium Ion Channels (e.g., Blockade of Background K+ Current in Frog Atrial Heart Muscle by Gymnochrome A)

Studies on the cardiological effects of Gymnochrome A have revealed its ability to modulate ion channel activity, particularly potassium (K+) channels. In experiments using frog atrial heart muscle, photoexcited Gymnochrome A was found to block the background K+ current. researchgate.net This background current is important for maintaining the resting membrane potential and for the repolarization phase of the cardiac action potential. By blocking this current, Gymnochrome A can alter the electrical properties of heart muscle cells. researchgate.net

Alteration of Transmembrane Currents in Excitable Cells

Beyond its effect on potassium channels, photoexcited Gymnochrome A has been shown to alter other transmembrane currents in excitable cells like those found in frog atrial heart muscle. researchgate.net Research has indicated that while Gymnochrome A at a concentration of 5 microM does not affect the peak sodium ion (Na+) current's kinetic parameters, it does shift the activation of this current towards more negative membrane potentials. researchgate.net This suggests that Gymnochrome A may interact with the cell membrane, modifying the local electrical field experienced by the sodium channels. researchgate.net

Furthermore, upon photoexcitation, Gymnochrome A was observed to trigger a transient early outward current, which in turn lengthened the time to peak of the Na+ current and reduced its amplitude. researchgate.net These findings demonstrate that Gymnochrome A can induce complex changes in the electrical activity of cardiac muscle, highlighting its potential as a tool for studying ion channel function and cardiac electrophysiology. researchgate.net

Table 2: Effects of Photoexcited Gymnochrome A on Transmembrane Currents in Frog Atrial Heart Muscle

| Ion Channel/Current | Observed Effect of Photoexcited Gymnochrome A |

| Background K+ Current | Blockade |

| Peak Na+ Current (INa) | Lengthened time-to-peak, decreased amplitude |

| Early Outward Current | Transiently triggered |

Broader Biological Activity Spectrum of Gymnochrome Family Members

Antioxidant Activity Studies

While specific studies on the antioxidant activity of Gymnochrome A are limited, the broader class of phenanthroperylenequinones, to which gymnochromes belong, is known to possess antioxidant properties. These compounds can act as free radical scavengers, neutralizing harmful reactive oxygen species that can cause cellular damage. The antioxidant capacity of these molecules is generally attributed to their chemical structure, which allows them to donate electrons to stabilize free radicals. Further research is needed to specifically quantify the antioxidant potential of various gymnochrome family members and to understand the structure-activity relationships that govern this property.

Lack of Specific Research Data on the Biological Activity of Gymnochrome A

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the mechanisms of action and biological activity of the chemical compound Gymnochrome A in the areas of anti-inflammatory, antimicrobial, and cytotoxic effects.

While research has been conducted on related compounds within the gymnochrome family, such as Gymnochrome E and Gymnochrome F, these findings are specific to those molecules and cannot be extrapolated to Gymnochrome A. For instance, studies on other gymnochromes have detailed their antimicrobial and cytotoxic properties, but similar investigations for Gymnochrome A are not present in the reviewed literature.

One study that successfully isolated a monosulfated derivative of Gymnochrome A from the deep-sea crinoid Hypalocrinus naresianus explicitly stated that the biological activities of the compound were not investigated as part of that research, though it was hypothesized it might share antiviral properties observed in other gymnochromes. nih.gov Another related compound, monosulfated gymnochrome D, was tested for cytotoxicity against several cancer cell lines (HT29, A549, MDA-MB-231, and PSN1) and showed no inhibitory activity at the tested concentration. nih.gov

Consequently, the requested article focusing on the specific anti-inflammatory, antimicrobial, and cytotoxic research perspectives of Gymnochrome A cannot be generated with scientific accuracy due to the absence of primary research data on these topics.

Structure Activity Relationship Sar Studies of Gymnochrome a and Its Analogues

Elucidation of Key Structural Determinants for Biological Efficacy

The biological efficacy of the gymnochrome class of compounds is intrinsically linked to its complex, polycyclic aromatic quinone structure. Key determinants for bioactivity are rooted in this core architecture, which facilitates interactions with biological targets. Studies on various gymnochromes have highlighted the importance of several structural features:

The Perylenequinone Core : This extended, planar aromatic system is fundamental to the activity of these compounds. It is involved in mechanisms such as intercalation with DNA and the generation of reactive oxygen species (ROS), particularly upon photoactivation, a characteristic feature of this class of molecules.

Hydroxylation Pattern : The number and position of hydroxyl groups on the aromatic core significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds with target proteins or enzymes. This pattern modulates the compound's antioxidant or pro-oxidant activity, which is often linked to its therapeutic effects.

Substitution and Functional Groups : The presence of substituents, such as the propyl side chains in Gymnochrome A or the sulfate (B86663) groups in analogues like monosulfated Gymnochrome D, dramatically affects bioactivity. Sulfation, for instance, increases water solubility and can alter the compound's bioavailability and mechanism of action, leading to potent antiviral activity against viruses like dengue. researchgate.net

Influence of Side Chain Modifications on Bioactivity Profiles

Modifications to the side chains of the gymnochrome scaffold have a profound impact on the resulting bioactivity profiles. While systematic modification of Gymnochrome A's propyl side chains has not been extensively reported, the activities of naturally occurring analogues with different substitutions provide valuable SAR data.

| Compound | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Gymnochrome D | Sulfated | Potent antiviral activity against Dengue virus | researchgate.net |

| Gymnochrome E | - | Cytotoxicity against NCI/ADR-Res cancer cells (IC₅₀ = 3.5 µM); HDAC-1 inhibition | nih.gov |

| Gymnochrome F | - | Moderate inhibitor of MCL-1 binding to Bak | nih.gov |

| Gymnochrome B | - | Active against Herpes Simplex Virus-1 (HSV-1) and Influenza A virus | researchgate.net |

Impact of Core Polycyclic Architecture on Pharmacological Properties

The rigid, pentacyclic phenanthroperylenequinone architecture is the defining feature of the gymnochrome family and is indispensable for its pharmacological properties. nih.gov This extensive conjugated system is a potent chromophore that can absorb light, leading to photo-induced activity—a hallmark of related compounds like hypericin (B1674126). nih.gov

The planarity of the core allows these molecules to act as intercalating agents with DNA, potentially contributing to their cytotoxic effects. Furthermore, the quinone moieties within the structure are redox-active. They can participate in electron transfer reactions within the biological milieu, leading to the formation of ROS. This redox cycling can induce oxidative stress in target cells, a mechanism implicated in both antiviral and anticancer activities. The stability and electronic properties of this core structure are modulated by the peripheral hydroxyl and alkyl groups, which fine-tune its pharmacological profile.

Comparative SAR Analysis with Related Perylenequinones (e.g., Hypericin, Tetrabromohypericin)

Comparing the SAR of gymnochromes with other well-studied perylenequinones like hypericin provides a broader context for understanding their activity. Hypericin is known for its potent photodynamic, antiviral, and protein kinase C inhibitory activities.

Structural Similarities : Both gymnochromes and hypericin share the same core phenanthroperylenequinone skeleton. This shared architecture is responsible for their characteristic dark color and photoactivity.

Key Structural Differences : The primary differences lie in the substitution patterns. Hypericin features methyl groups and a specific arrangement of hydroxyl groups. In contrast, gymnochromes like Gymnochrome A have propyl side chains. Other gymnochromes can be further distinguished by features like bromination or sulfation.

Impact on Activity : Bromination of the hypericin core, to yield compounds like tetrabromohypericin, has been shown to enhance photoactive antiviral properties. mdpi.com Similarly, the sulfation observed in Gymnochrome D is a key differentiator that imparts potent anti-dengue virus activity, a property not prominently reported for hypericin. researchgate.net This comparison suggests that while the polycyclic core provides the foundational mechanism of action (e.g., photo-induced ROS generation), the specific nature and position of peripheral substituents are critical for modulating potency and target specificity.

Computational Approaches in SAR Elucidation

Computational chemistry offers powerful tools for dissecting the complex SAR of natural products like Gymnochrome A, enabling rapid characterization and prediction of activity for novel analogues.

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the gymnochrome class, a QSAR model could predict the cytotoxicity or antiviral activity of new analogues based on calculated molecular descriptors.

Key descriptors for a Gymnochrome A QSAR model would likely include:

Topological descriptors : Describing molecular size, shape, and branching.

Electronic descriptors : Such as partial charges, dipole moment, and HOMO/LUMO energies, which quantify the electronic aspects of the molecule.

Hydrophobic descriptors : Like the partition coefficient (logP), which models the molecule's solubility and membrane permeability.

While a specific, validated QSAR model for Gymnochrome A has not been widely published, the methodology would involve synthesizing a library of analogues, testing their bioactivity, calculating descriptors, and generating a regression model to guide the design of more potent compounds.

In silico techniques such as molecular docking are instrumental in exploring the potential biological targets of gymnochromes and rationalizing their activities. These methods allow for the rapid screening of virtual libraries of analogues against known protein targets.

A notable example is the computational study of Gymnochrome F. Molecular docking simulations were used to investigate its interaction with the anti-apoptotic protein hMcl-1. aalto.fi The study identified the likely binding mode of Gymnochrome F within a cavity of the protein, providing a structural hypothesis for its moderate inhibitory activity. aalto.fi Such in silico approaches are invaluable for exploring the chemical space around the gymnochrome scaffold, prioritizing analogues for synthesis, and generating testable hypotheses about their mechanisms of action, thereby accelerating the drug discovery process.

Role of Stereochemistry and Axial Chirality in Ligand-Target Interactions

The biological activity of natural products is intrinsically linked to their three-dimensional structure. In the case of Gymnochrome A and its analogues, stereochemistry and axial chirality are pivotal factors that govern their interactions with biological targets. The complex architecture of these molecules, characterized by both central and axial chirality, gives rise to a variety of stereoisomers, each potentially exhibiting distinct biological profiles.

The core structure of gymnochromes is a phenanthroperylenequinone system, which is forced into a non-planar, helical shape due to steric hindrance. This helical conformation is the source of axial chirality in these molecules. Additionally, the side chains attached to this core often contain one or more chiral centers, leading to the existence of diastereomers. The specific spatial arrangement of atoms and functional groups, dictated by both the helical twist of the core (atropisomers) and the configuration of the chiral centers in the side chains, is crucial for molecular recognition by and binding to target macromolecules, such as enzymes and receptors.

Detailed Research Findings

Research into the stereochemistry of gymnochromes has revealed specific configurations for several members of this family. For instance, the absolute configuration of the axial chirality in monosulfated gymnochrome A has been determined to be (P), with the chiral centers in its side chains assigned as (2'S, 2''R). In contrast, its analogue, monosulfated gymnochrome D, also possesses a (P) axial chirality but has a (2'R, 2''R) configuration in its side chains. These subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in how these molecules interact with their biological targets.

A compelling example of the influence of stereochemistry on biological activity is observed in the case of Gymnochrome D and its stereoisomer, Isogymnochrome D. A study investigating the antiviral properties of various marine natural products found that both Gymnochrome D and Isogymnochrome D are highly potent antiviral agents against the dengue virus. nih.govird.fr Notably, these compounds exhibited their antiviral effects at very low concentrations and, importantly, showed a lack of cytotoxicity towards the host cells. ird.fr

The principle that stereoisomers can have different biological activities is a cornerstone of pharmacology and drug development. The differential effects of enantiomers and diastereomers can arise from several factors at the molecular level, including:

Complementarity with the Binding Site: Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they can exhibit stereospecificity, meaning they preferentially bind to one stereoisomer over another. The "fit" of a ligand into its binding site is often likened to a key in a lock, and only the correctly shaped key (stereoisomer) will be able to bind effectively and elicit a biological response.

Orientation of Key Functional Groups: The specific orientation of crucial functional groups that participate in binding interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) is determined by the molecule's stereochemistry. A change in stereochemistry can alter the positioning of these groups, leading to a less optimal or completely different binding mode.

Metabolic Stability: The enzymes responsible for metabolizing drugs are also chiral and can exhibit stereoselective metabolism, leading to different metabolic fates and durations of action for different stereoisomers.

The findings for Gymnochrome D and Isogymnochrome D underscore the critical importance of considering stereochemistry in the study of biologically active natural products. nih.govird.fr The subtle yet significant differences between stereoisomers can have profound implications for their therapeutic potential.

| Compound | Stereochemical Relationship | Biological Activity | Target | Reference |

| Gymnochrome D | Stereoisomer | Potent antiviral activity | Dengue Virus | nih.govird.fr |

| Isogymnochrome D | Stereoisomer of Gymnochrome D | Potent antiviral activity | Dengue Virus | nih.govird.fr |

This table illustrates the reported antiviral activity of Gymnochrome D and its stereoisomer, highlighting the significance of stereochemistry in their biological function.

Advanced Analytical Methodologies for Gymnochrome a Detection and Characterization

Chromatographic Techniques for Complex Mixture Separation and Compound Quantification

Chromatography is the cornerstone of isolating and quantifying gymnochromes from crude biological extracts. The choice of technique is dictated by the physicochemical properties of these phenanthroperylenequinone pigments, particularly their high molecular weight, complex structure, and polarity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of Gymnochrome A and related compounds. researchgate.net Its operation at ambient temperature preserves the integrity of these potentially heat-labile molecules. researchgate.net Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, often a gradient mixture of water and organic solvents like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov

The detection of gymnochromes is effectively achieved using an ultraviolet-visible (UV-Vis) or a diode-array detector (DAD). The extensive conjugated π-system of the phenanthroperylenequinone chromophore results in strong absorption of light in both the UV and visible regions of the electromagnetic spectrum. nih.govnih.gov The resulting spectra are highly characteristic and can be used to identify compounds belonging to this class. For instance, Gymnochrome E, a related compound, exhibits distinct absorption maxima at 311, 372, 524, and 596 nm. nih.gov Similarly, Gymnochrome H shows absorption maxima at 220, 236, 258, 301, 331, 404, 496, 554, and 598 nm. nih.gov These data are crucial for initial identification and for monitoring the purification process.

Table 1: HPLC Systems and Conditions Used in Gymnochrome Analysis

| Parameter | Description | Source |

|---|---|---|

| HPLC System | Agilent 1200 Series | nih.gov |

| Column | Phenomenex Gemini C18 (250 × 10 mm i.d., 5 μm) | nih.gov |

| Detection | Diode Array Detector (DAD) | nih.gov |

| Application | Isolation and purification of gymnochromes from crinoid extracts | nih.govnih.gov |

Gas Chromatography (GC) is generally considered unsuitable for the direct analysis of Gymnochrome A and other phenanthroperylenequinone pigments. researchgate.net The technique requires analytes to be volatile and thermally stable, conditions that are not met by large, complex, and non-volatile molecules like gymnochromes. researchgate.net Attempting to analyze these compounds by GC would likely result in thermal degradation within the injector port or on the column, preventing the intact molecule from reaching the detector. Consequently, there is no published research detailing the successful application of GC with Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Flame Photometric Detection (FPD) for the analysis of Gymnochrome A.

Gas Chromatography (GC) Coupled with Various Detectors:

Mass Spectrometry (MS)-Based Approaches for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and identification of Gymnochrome A. Due to the non-volatile nature of the compound, "soft" ionization techniques that are compatible with liquid chromatography (LC-MS) are exclusively used.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique, providing highly accurate mass measurements that allow for the determination of the molecular formula. nih.govnih.gov Analyses are typically performed in negative-ion mode, which is effective for detecting the deprotonated molecular ion [M-H]⁻, particularly for acidic compounds like the hydroxylated and sulfated gymnochromes. nih.gov

A distinctive feature in the mass spectra of gymnochromes is the isotopic pattern. The presence of multiple bromine atoms (which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) creates a characteristic multiplet of peaks for the molecular ion. nih.gov For example, a tetrabrominated compound like Gymnochrome F produces a distinctive five-peak pattern (m/z 959, 961, 963, 965, and 967), which is a clear indicator of the number of bromine atoms in the molecule. nih.gov

Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions. This can help to characterize the side chains attached to the core chromophore. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Selected Gymnochromes

| Compound | Molecular Formula | Ion | Measured m/z | Source |

|---|---|---|---|---|

| Monosulfated Gymnochrome A | C₃₆H₂₄Br₄O₁₃S | [M – H]⁻ | 1010.7562 | nih.gov |

| Gymnochrome E | C₃₈H₂₈Br₂O₁₂ | [M – H]⁻ | 775, 777, 779 | nih.gov |

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a powerful tool for the analysis of gymnochromes. This technique offers high chromatographic resolution, allowing for the separation of complex mixtures of these pigments, and precise mass measurements, which aid in the determination of elemental compositions.

In the study of phenanthroperylene quinone pigments from the deep-sea crinoid Hypalocrinus naresianus, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental. nih.gov For instance, HRESIMS data for a monosulfated derivative of Gymnochrome A suggested the molecular formula C₃₆H₂₄Br₄O₁₃S. nih.govresearchgate.net The high mass accuracy of HRMS is crucial for differentiating between gymnochrome analogues that may only differ by a few atoms or degrees of unsaturation. The coupling of HPLC with Diode Array Detection (DAD) and MS (HPLC-DAD-MS) has been effectively used to analyze extracts from both fossil and extant crinoids, identifying various gymnochromes by comparing their retention times, UV-visible spectra, and mass data. pnas.orgnih.gov

Key Research Findings from UHPLC-HRMS analysis:

Molecular Formula Determination: HRESIMS was used to establish the molecular formula of monosulfated gymnochrome A as C₃₆H₂₄Br₄O₁₃S. nih.govresearchgate.net

Isotopic Pattern Analysis: The complex multiplet observed in the mass spectrum of related gymnochromes indicated the presence of multiple bromine atoms, a characteristic feature of this class of compounds. nih.gov

Fragment Analysis: The observation of characteristic fragment peaks, such as the loss of a sulfate (B86663) group, provides structural clues. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another pivotal technique for the analysis of complex natural products like Gymnochrome A. mdpi.com While detailed LC-MS/MS fragmentation studies specifically for Gymnochrome A are not extensively documented in the provided results, the general application of this technique involves the selection of a precursor ion (such as the molecular ion of Gymnochrome A) which is then fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern can serve as a fingerprint for the compound, enabling its highly selective and sensitive detection in complex mixtures. The use of LC-MS in combination with databases can also help in the prioritization of samples for the isolation of new compounds. griffith.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of polycyclic quinone pigments like Gymnochrome A, direct analysis by GC-MS is not feasible. However, this technique has been applied to analyze other, more volatile compounds present in the extracts of organisms from which gymnochromes are isolated. scispace.com

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) for Trace Analysis

There is no specific information available in the search results regarding the application of Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) for the analysis of Gymnochrome A. This is likely because, as mentioned previously, Gymnochrome A is a non-volatile compound, making it unsuitable for gas chromatography without derivatization. Furthermore, NCI is a soft ionization technique typically used for compounds with high electron affinity, such as halogenated compounds. While Gymnochrome A contains bromine atoms, its non-volatile nature precludes the use of GC-based methods for its direct analysis.

Complementary Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Alongside mass spectrometry, a suite of spectroscopic techniques is indispensable for the complete structural elucidation and purity assessment of Gymnochrome A.

UV-Visible Spectroscopy for Spectral Fingerprinting and Concentration Monitoring

UV-Visible spectroscopy is a fundamental technique for the characterization of phenanthroperylene quinones like Gymnochrome A, owing to their extensive chromophoric systems which result in characteristic absorption spectra in the ultraviolet and visible regions. griffith.edu.au The UV-Vis spectrum serves as a spectral fingerprint and can be used for the preliminary identification of this class of compounds. nih.gov

The UV-Vis spectrum of a monosulfated Gymnochrome A in methanol showed absorption maxima (λmax) at 221, 236, 257, 300, 331, 404, 496, 554, and 598 nm. nih.govresearchgate.net These multiple absorption bands are characteristic of the phenanthroperylene quinone core. This technique is also valuable for monitoring the concentration of the compound during isolation and purification processes.

| Wavelength (nm) |

| 221 |

| 236 |

| 257 |

| 300 |

| 331 |

| 404 |

| 496 |

| 554 |

| 598 |

| Table 1: UV-Visible absorption maxima for monosulfated Gymnochrome A in Methanol. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex natural products like Gymnochrome A. griffith.edu.aumdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the carbon skeleton and the precise arrangement of protons and other nuclei.

The structural elucidation of Gymnochrome A and its derivatives has been achieved through extensive NMR analysis. nih.govresearchgate.net

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment of protons, their multiplicity, and coupling constants, which helps in defining the connectivity of the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present. For monosulfated gymnochrome A, the ¹H and ¹³C NMR signals were found to be very similar to those of Gymnochrome A. nih.gov

2D NMR:

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings, helping to piece together molecular fragments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for connecting different fragments of the molecule and for assigning the quaternary carbons. researchgate.netnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.gov

The comprehensive application of these NMR techniques was critical in establishing the structure and relative configuration of gymnochromes isolated from Hypalocrinus naresianus. nih.govresearchgate.net

| Technique | Purpose |

| ¹H NMR | Determines the number and environment of protons. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| COSY | Identifies coupled protons (H-H correlations). |

| HMBC | Identifies long-range proton-carbon correlations. |

| ROESY | Determines spatial proximity of protons for stereochemistry. |

| Table 2: NMR techniques used in the structural elucidation of Gymnochrome A and its analogues. nih.govresearchgate.netnih.gov |

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical preparatory step in the analysis of complex natural products like Gymnochrome A, particularly for methods such as gas chromatography (GC). nih.gov This process involves chemically modifying the analyte to produce a new compound, or derivative, with properties more suitable for the chosen analytical technique. colostate.edu For GC analysis, the primary goals of derivatization are to increase the analyte's volatility and thermal stability, and in some cases, to enhance the response of specific detectors. phenomenex.com

Improving Volatility and Thermal Stability for GC Analysis

Gas chromatography fundamentally requires that analytes be volatile and thermally stable enough to be vaporized in the heated injector and transported through the analytical column without degradation. phenomenex.com Many complex natural products, likely including Gymnochrome A, possess multiple polar functional groups such as hydroxyls (-OH), carboxylic acids (-COOH), and amines (-NH). youtube.com These groups can form strong intermolecular hydrogen bonds, which significantly decreases the molecule's volatility. youtube.comweber.hu

Derivatization addresses this challenge by masking these active hydrogen sites. phenomenex.comregistech.com By replacing the active hydrogen with a non-polar group, intermolecular attractions are weakened, leading to a dramatic increase in volatility. colostate.eduyoutube.com This chemical modification allows compounds that would otherwise be non-volatile to be readily analyzed by GC. phenomenex.comcfsilicones.com

Furthermore, the high temperatures used in GC injectors and columns can cause thermal degradation of sensitive molecules. ufba.brexplorationpub.com Derivatization protects these thermally labile functional groups, enhancing the stability of the analyte at elevated temperatures and preventing decomposition during analysis. registech.comcfsilicones.com The resulting derivatives are not only more volatile but also more thermally robust, leading to improved peak shapes, better resolution, and more accurate quantification. registech.comgcms.cz

Enhancing Detector Sensitivity through Chromophore Introduction

Beyond improving chromatographic behavior, derivatization can be strategically employed to enhance the sensitivity of certain GC detectors. colostate.edugcms.cz While a universal detector like a Flame Ionization Detector (FID) responds to most organic compounds, its sensitivity can be limited. Specific detectors offer much higher sensitivity for molecules with particular chemical features.

A prime example is the Electron Capture Detector (ECD), which is exceptionally sensitive to compounds containing electrophilic groups, such as halogens. weber.hugcms.cz By using a derivatizing reagent that introduces a halogenated moiety (e.g., a perfluoroacyl group) onto the Gymnochrome A molecule, the ECD response can be magnified several-fold. colostate.edu The presence of a carbonyl group adjacent to the halogenated carbons further enhances the ECD signal. colostate.eduweber.hu This strategy is particularly useful for trace-level analysis where the analyte concentration is very low.

While the primary focus is on GC, it is relevant to note that derivatization can also introduce chromophores—groups that absorb light in the ultraviolet-visible (UV-Vis) region. wikipedia.org This is more commonly applied in High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector, where the introduction of a strong chromophore can significantly improve detection limits and selectivity. wikipedia.org The principles of enhancing detector response through chemical modification are broadly applicable across different analytical platforms. mdpi.com

Specific Derivatizing Reagents and Reaction Conditions (e.g., Silylation, Alkylation, Acylation)

The choice of derivatization strategy depends on the functional groups present in the analyte. Silylation, alkylation, and acylation are three of the most common derivatization reactions used for GC analysis. gcms.cz

Silylation

Silylation is arguably the most prevalent derivatization technique for GC analysis, valued for its ease of use and the formation of stable derivatives. registech.com It involves the replacement of an active hydrogen in groups like alcohols, phenols, carboxylic acids, and amines with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. weber.huregistech.com The resulting silyl (B83357) derivatives are significantly more volatile, less polar, and more thermally stable than the parent compounds. registech.com For complex or sterically hindered functional groups, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the reaction mixture.

| Reagent | Abbreviation | Target Functional Groups | Typical Reaction Conditions |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | 60-100°C for 15-30 min. Often used with 1-10% TMCS as a catalyst. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, amines, carboxylic acids (most volatile TMS derivatives) | 60-100°C for 15-30 min. youtube.comthermofisher.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Hydroxyls, carboxyls, thiols, primary/secondary amines | 60-100°C for 30-60 min. Forms very stable t-BDMS derivatives. thermofisher.comfishersci.com |

| N-Trimethylsilylimidazole | TMSI | Hydroxyls, carboxylic acids (highly reactive for alcohols) | Room temperature to 60°C for 5-15 min. phenomenex.comthermofisher.com |

Alkylation

Alkylation is another key strategy, used to modify compounds containing acidic hydrogens, particularly carboxylic acids and phenols. colostate.eduweber.hu The reaction typically converts these groups into their corresponding esters or ethers, which exhibit improved chromatographic properties. weber.hu Alkylation can be used alone or in conjunction with other derivatization methods to protect multiple functional groups on a single molecule. colostate.edu

| Reagent | Abbreviation | Target Functional Groups | Typical Reaction Conditions |

| Boron trifluoride in Methanol | BF₃-MeOH | Carboxylic acids (forms methyl esters) | 60-100°C for 5-15 min. colostate.edu |

| Pentafluorobenzyl Bromide | PFBBr | Phenols, thiols, carboxylic acids | 60-80°C for 15-30 min. Often requires a catalyst (e.g., K₂CO₃). colostate.edu |

| Tetrabutylammonium hydroxide | TBH | Carboxylic acids (forms butyl esters) | Room temperature, reaction is rapid. colostate.edu |

| Dimethylformamide dimethyl acetal | DMF-DMA | Carboxylic acids, amines | 60-100°C for 10-20 min. colostate.edu |

Acylation

Acylation involves the introduction of an acyl group into a molecule, converting compounds with active hydrogens into esters, thioesters, and amides. colostate.edu This method is highly effective for reducing polarity and is a popular choice when targeting enhanced ECD detection, as fluorinated acyl groups are strongly electrophilic. colostate.edugcms.cz However, acylation reactions with anhydrides or acyl halides often produce acidic byproducts that may need to be removed or neutralized prior to GC analysis to prevent column damage. colostate.edugcms.cz

| Reagent | Abbreviation | Target Functional Groups | Typical Reaction Conditions |

| Trifluoroacetic Anhydride | TFAA | Alcohols, amines, phenols | Room temperature to 70°C for 5-60 min. Often in a solvent like pyridine (B92270) or acetonitrile. gcms.cz |

| Pentafluoropropionic Anhydride | PFPA | Alcohols, amines, phenols | 50-75°C for 15-30 min. Used for sensitive ECD detection. colostate.edu |

| Heptafluorobutyric Anhydride | HFAA | Alcohols, amines, phenols | 50-100°C for 5-15 min. Provides strong ECD response and longer retention times. colostate.edu |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | Highly polar, multi-functional compounds (e.g., amino acids) | 70-120°C for 15-30 min. Does not produce acidic byproducts. colostate.edu |

Ecological Significance and Biotechnological Potential of Gymnochrome a

Role of Gymnochrome A in Marine Biotic Interactions and Chemical Ecology

Pigments in marine animals, such as crinoids, serve both ecological and physiological functions. nih.gov As a secondary metabolite, Gymnochrome A is thought to provide an evolutionary advantage to the producing organism. nih.gov In dense marine environments where organisms may be sessile and possess rudimentary immune systems, chemicals like gymnochromes can function in defense against predators, prevent fouling by other organisms, or act as signaling molecules. nih.govnih.gov